1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Description
The compound 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a structurally complex molecule featuring a spirocyclic framework that combines isobenzofuran and piperidin moieties. Its key structural elements include:
Properties
IUPAC Name |
1'-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]spiro[2-benzofuran-3,4'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c24-17-7-5-15(6-8-17)16-13-20(25-14-16)21(27)26-11-9-23(10-12-26)19-4-2-1-3-18(19)22(28)29-23/h1-8,13-14,25H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNOFNFONQFWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1'-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one, also known by its CAS number 1797890-79-9, is a novel pyrrole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H19FN2O3
- Molecular Weight : 390.4070 g/mol
- SMILES Notation : Fc1ccc(cc1)c1c[nH]c(c1)C(=O)N1CCCC2(C1)OC(=O)c1c2cccc1
The compound features a spiro structure that combines elements of both isobenzofuran and piperidine, contributing to its unique biological profile.
Anticancer Activity
Research has indicated that pyrrole derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds similar to the target molecule can induce apoptosis in various cancer cell lines.
Case Studies and Findings :
- Cytotoxic Effects : A study evaluated the cytotoxicity of various pyrrole derivatives against HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cell lines. The results demonstrated that certain derivatives exhibited promising antiproliferative effects, leading to reduced cell viability and increased apoptosis markers such as caspase activation .
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Mechanisms of Action :
- Apoptosis Induction : The mechanism behind the anticancer activity often involves the activation of apoptotic pathways. For instance, compounds were shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to programmed cell death in cancer cells .
- Antioxidant Activity : Some studies have also highlighted the antioxidant properties of pyrrole derivatives, suggesting that they may protect normal cells from oxidative stress while targeting cancerous cells .
Other Biological Activities
In addition to anticancer properties, pyrrole derivatives have been investigated for other biological activities:
- Anti-inflammatory Effects : Certain studies suggest that pyrrole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains, indicating potential use as antimicrobial agents.
Data Table: Biological Activities of Pyrrole Derivatives
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons with related compounds:
Structural and Functional Analysis
Core Architecture: The target compound’s spirocyclic core distinguishes it from simpler heterocycles like quinazolinones or pyrazoles. This rigidity may reduce off-target interactions compared to flexible analogs like the quinazolinone Schiff bases . In contrast, fipronil and other pyrazole-based pesticides rely on halogenated aryl groups for target specificity, but their planar structures may limit metabolic stability .
Functional Groups: The 4-fluorophenyl group is a shared feature with Example 64 and (4-fluorophenyl)(pyrrol-2-yl)methanone. Fluorination typically enhances membrane permeability and resistance to oxidative metabolism .
Synthetic Routes: The target compound’s synthesis likely parallels Example 64’s Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the pyrrole-fluorophenyl group . Quinazolinone derivatives employ condensation reactions, which are less applicable to spiro systems due to steric constraints .
Biological Relevance :
- While the target compound’s activity is undocumented, structurally related fluorophenyl-pyrrole derivatives exhibit antibacterial, antiviral, or kinase-inhibitory properties .
- Fipronil demonstrates the importance of fluorinated aryl groups in agrochemicals, though its pyrazole core differs significantly from the target’s spiro-piperidin framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
